molecular formula C10H17N3O2 B13482643 3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

Katalognummer: B13482643
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: GHZDUKGMYOHCFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, in the presence of an acid catalyst.

    Alkylation: The imidazole ring is then alkylated using ethyl halides to introduce the ethyl group at the 2-position.

    Amination: The methylamino group is introduced through a nucleophilic substitution reaction using methylamine.

    Carboxylation: Finally, the propanoic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methylamine in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activities. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid
  • 2-(1H-Imidazol-1-ylmethyl)benzoic acid
  • 4-({[(1-Methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid

Uniqueness

3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of both methylamino and propanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H17N3O2

Molekulargewicht

211.26 g/mol

IUPAC-Name

3-(2-ethylimidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-4-8-12-5-6-13(8)7-10(2,11-3)9(14)15/h5-6,11H,4,7H2,1-3H3,(H,14,15)

InChI-Schlüssel

GHZDUKGMYOHCFZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CN1CC(C)(C(=O)O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.